Hidrosmin-d4

Description

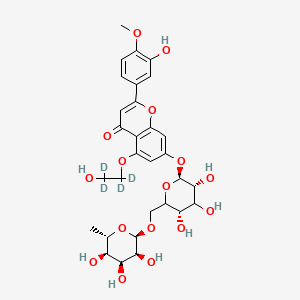

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H36O16 |

|---|---|

Molecular Weight |

656.6 g/mol |

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)-5-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-7-[(2S,3R,5S)-3,4,5-trihydroxy-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21?,23-,24+,25-,26?,27-,28+,29+,30+/m0/s1/i5D2,6D2 |

InChI Key |

XYFLWVOTXWXNAM-FHMCKAGLSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)OC)O)O[C@H]4[C@@H](C([C@@H](C(O4)CO[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Chemistry and Isotopic Incorporation for Hidrosmin D4

Strategies for Site-Specific Deuteration in Flavonoid Synthesis

The introduction of deuterium (B1214612) into a flavonoid backbone like that of Hidrosmin (B46496) requires precise control over reaction conditions to ensure site-specificity and high isotopic enrichment. Several strategies have been developed for this purpose.

One of the most common methods is Hydrogen-Deuterium (H/D) exchange . Flavonoids, including flavones like diosmin (B1670713) (the precursor to hidrosmin), can undergo H/D exchange on the aromatic A-ring at positions C(6) and C(8). researchgate.netnih.govmdpi.comnih.gov This is because these positions are activated by the hydroxyl groups on the ring, making them susceptible to electrophilic aromatic substitution. mdpi.comrsc.org The mechanism often involves keto-enol tautomerism, where the flavonoid structure transiently forms a keto tautomer, allowing for the exchange of protons with deuterium from a deuterated solvent like deuterium oxide (D₂O). nih.gov The reaction can be facilitated under acidic, basic, or neutral conditions, with the rate and specificity influenced by pH and temperature. nih.govnih.gov For instance, studies on flavanols have shown that deuteration occurs at a slightly higher rate at the C(8) position compared to the C(6) position. nih.gov

Catalytic methods offer another powerful route for deuteration. Heterogeneous catalysts, such as platinum on carbon (Pt/C), can facilitate H/D exchange on aromatic rings using D₂O as the deuterium source, often under mild conditions. researchgate.net This method is advantageous because the catalyst can be easily removed by filtration after the reaction. rsc.org For electron-rich aromatic systems, which are characteristic of flavonoids, this catalytic exchange can be highly efficient. researchgate.net

For more complex syntheses or when targeting sites not amenable to H/D exchange, chemists rely on building the molecule from deuterated precursors . rsc.org This involves incorporating deuterium into the initial building blocks before constructing the final flavonoid skeleton. This strategy provides precise control over the location of the deuterium labels but can be more labor-intensive. rsc.org The development of deuterated reagents for introducing specific deuterated alkyl groups has also become an important area of research. researchgate.net

Finally, flow chemistry is emerging as an advanced technique for deuteration. ansto.gov.aucolab.wsnih.govx-chemrx.com By passing reagents through a heated reactor, often containing a catalyst, flow systems allow for precise control over reaction time and temperature, which can improve selectivity, increase efficiency, and minimize the decomposition of sensitive molecules. ansto.gov.aunih.gov This method is particularly promising for scaling up the production of deuterated compounds. ansto.gov.autn-sanso.co.jp

Table 1: Comparison of Site-Specific Deuteration Strategies for Flavonoids

| Strategy | Principle | Reagents & Conditions | Target Sites | Advantages |

|---|---|---|---|---|

| H/D Exchange | Electrophilic aromatic substitution via keto-enol tautomerism. mdpi.comnih.gov | D₂O, deuterated acids/bases (e.g., DCl, NaOD), elevated temperature. nih.govmdpi.com | Activated aromatic positions (e.g., C6, C8 on A-ring). researchgate.netnih.gov | Operationally simple; uses inexpensive deuterium source (D₂O). rsc.org |

| Catalytic Exchange | Heterogeneous or homogeneous metal-catalyzed H/D exchange. rsc.org | Pt/C, Pd/C, Ir nanoparticles with D₂O or D₂ gas. researchgate.netansto.gov.au | Aromatic and sometimes aliphatic C-H bonds. researchgate.net | High efficiency, catalyst is easily separable (heterogeneous), mild conditions possible. rsc.orgresearchgate.net |

| Deuterated Precursors | Building the molecule from smaller, pre-deuterated starting materials. rsc.org | Simple deuterated molecules (e.g., CD₃I, deuterated benzene). rsc.org | Any desired position, depending on the precursor. | High site-selectivity and isotopic purity. rsc.org |

| Flow Chemistry | Continuous reaction in a flow reactor. ansto.gov.aux-chemrx.com | Similar reagents to batch methods, but under flow conditions. nih.gov | Various sites, depending on the reaction type. | Precise control, enhanced safety, scalability, improved efficiency. ansto.gov.aux-chemrx.com |

Advanced Synthetic Routes to Hidrosmin-d4 and Its Analogues

Hidrosmin is a synthetic flavonoid derived from diosmin through hydroxyethylation. nih.govmedchemexpress.com Therefore, a logical synthetic route to this compound would involve the preparation of deuterated diosmin, followed by the introduction of the hydroxyethyl (B10761427) group.

A common industrial synthesis of Hidrosmin starts with diosmin as the raw material. google.comgoogle.com The process involves reacting diosmin with a hydroxyethylation reagent, such as ethylene (B1197577) oxide or ethylene chlorohydrin, under alkaline conditions using a catalyst like sodium hydroxide (B78521) or potassium hydroxide. google.comgoogle.com The reaction can be carried out in a solvent such as water or methanol (B129727). google.com

To produce This compound , one could first synthesize deuterated diosmin. Based on the strategies discussed previously, diosmin could be deuterated via H/D exchange at the C6 and C8 positions of its A-ring. Given that Hidrosmin is 5-O-(β-hydroxyethyl)diosmin, the deuteration would likely target other positions, or a deuterated hydroxyethyl group could be introduced. If the "d4" designation refers to the hydroxyethyl group, the synthesis would use a deuterated hydroxyethylation reagent, such as 2,2,3,3-tetradeuterio-oxirane (ethylene-d4 oxide).

A potential advanced synthetic pathway is outlined below:

Starting Material: The synthesis begins with Hesperidin, a readily available natural flavonoid.

Conversion to Diosmin: Hesperidin is chemically converted to Diosmin. This is a well-established industrial process.

Deuterated Hydroxyethylation: The key isotopic labeling step involves the reaction of Diosmin with a deuterated hydroxyethylating agent. To create this compound specifically on the hydroxyethyl group, ethylene-d4 (B1596295) oxide or 2-chloroethanol-d4 would be used. The reaction is typically performed under basic conditions (e.g., NaOH in methanol or water) where the most acidic hydroxyl groups of diosmin are deprotonated and act as nucleophiles. google.comgoogle.com The primary sites of hydroxyethylation on diosmin are the 5-OH and 3'-OH groups. google.com

Purification: The resulting mixture contains the desired this compound, along with other isomers and unreacted starting material, necessitating a robust purification process.

Table 2: Proposed Synthetic Route for this compound

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Synthesis of Diosmin | Hesperidin, Iodine, Pyridine | Diosmin |

| 2 | Deuterated Hydroxyethylation | Diosmin, Ethylene-d4 oxide (or 2-chloroethanol-d4), NaOH or KOH, Methanol or Water. google.comgoogle.com | Crude this compound mixture |

| 3 | Purification | Column Chromatography, Recrystallization | Purified this compound |

Modern approaches like flow chemistry could be applied to the hydroxyethylation step to improve control and yield. nih.govtn-sanso.co.jp Continuous flow reactors can handle gaseous reagents like ethylene oxide more safely and efficiently than traditional batch reactors. nih.gov

Purification Methodologies for Deuterated Flavonoid Compounds

The purification of deuterated flavonoids like this compound is critical to ensure both high chemical and isotopic purity. The crude product from the synthesis is typically a complex mixture. tandfonline.com A multi-step purification strategy is often required.

Macroporous Resin Column Chromatography is frequently used as an initial, efficient step for the enrichment of flavonoids from crude reaction mixtures or extracts. researchgate.nettandfonline.comnih.gov These resins, typically nonpolar or weakly polar polystyrene-based materials (like AB-8 or HPD200A), adsorb the flavonoid compounds from an aqueous solution. nih.govresearchgate.netrsc.org After washing away impurities, the flavonoids are desorbed using an organic solvent, usually an ethanol-water mixture. nih.govlcms.cz This technique can significantly increase the purity of the total flavonoid content, for example, increasing it by 4- to 5-fold in a single step. tandfonline.comnih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for isolating individual compounds from the enriched flavonoid fraction. tandfonline.comresearchgate.netnih.gov Reversed-phase columns (e.g., C18) are most common, separating flavonoids based on their hydrophobicity. rsc.orglcms.cz A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid like formic acid to improve peak shape, is used. rsc.orgresearchgate.net By scaling up an analytical HPLC method, specific compounds like this compound can be isolated with high purity (>98%). tandfonline.comlcms.cz

Other chromatographic techniques such as High-Speed Countercurrent Chromatography (HSCCC) can also be employed, which separates compounds based on their differential partitioning between two immiscible liquid phases, avoiding the use of a solid stationary phase. tandfonline.comresearchgate.netnih.gov For separating flavonoids with very similar structures, techniques like Sephadex LH-20 column chromatography are useful, as they separate molecules based on polarity and size in organic solvents. rsc.orgmedchemexpress.com

The final step in purification is typically recrystallization . This process involves dissolving the purified compound from HPLC in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly, forming high-purity crystals. This step is crucial for removing any remaining minor impurities and obtaining a stable, crystalline final product.

Table 3: Purification Techniques for Deuterated Flavonoids

| Technique | Principle of Separation | Typical Application | Purity Achieved |

|---|---|---|---|

| Macroporous Resin Chromatography | Adsorption/desorption based on polarity. researchgate.net | Initial enrichment and removal of polar impurities (salts, sugars). nih.govnih.gov | 4-5 fold increase in total flavonoid content. tandfonline.comnih.gov |

| Preparative RP-HPLC | Differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. lcms.cz | Isolation of the target compound (this compound) from isomers and other flavonoids. tandfonline.comnih.gov | >98%. tandfonline.com |

| HSCCC | Partitioning between two immiscible liquid phases. researchgate.net | Separation of compounds with similar polarities, especially isomers. researchgate.netnih.gov | High (>95%). nih.gov |

| Recrystallization | Difference in solubility between the compound and impurities in a specific solvent at different temperatures. | Final purification step to obtain a crystalline solid. | Very high chemical and polymorphic purity. |

Advanced Analytical Characterization of Hidrosmin D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation and Purity Assessment

The introduction of deuterium (B1214612) (²H) in place of hydrogen (¹H) leads to predictable changes in the NMR spectrum. tcichemicals.com Since deuterium has a different nuclear spin (I=1) compared to hydrogen (I=1/2), the signals corresponding to the deuterated positions disappear from the ¹H NMR spectrum. uib.no Furthermore, the coupling patterns of adjacent protons are altered, providing definitive evidence of the deuteration site. For instance, if a proton is adjacent to a deuterated carbon, the typical proton-carbon coupling will be absent, and a much smaller proton-deuterium coupling might be observed. The quality of deuterated solvents is crucial in NMR to avoid interfering signals. fujifilm.com

Purity assessment by NMR involves the integration of proton signals. The integral ratios of the remaining protons in the Hidrosmin-d4 molecule are compared against the theoretical values for the non-deuterated counterpart. ckgas.com Any significant deviation could indicate the presence of impurities or incomplete deuteration. High-purity deuterated solvents are essential for accurate quantitative NMR (qNMR) measurements. fujifilm.com

Table 1: Predicted ¹H NMR Data for Hidrosmin (B46496) (for comparison)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available in search results |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Structural Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, enabling the determination of elemental composition and the verification of molecular structures. nih.gov For this compound, HRMS is crucial for confirming the incorporation of the four deuterium atoms and assessing the isotopic purity. researchgate.net

HRMS can distinguish between isotopologues—molecules that differ only in their isotopic composition. nih.gov The mass of a deuterium atom (2.0141 Da) is slightly more than twice the mass of a protium (B1232500) atom (1.0078 Da). Therefore, the monoisotopic mass of this compound will be higher than that of unlabeled Hidrosmin by a value corresponding to the mass difference of four deuterons minus four protons. By measuring the exact mass of the molecular ion, HRMS can confirm the successful deuteration.

Furthermore, HRMS can determine the isotopic purity by analyzing the relative intensities of the mass peaks corresponding to molecules with different numbers of deuterium atoms (d0, d1, d2, d3, d4). This allows for the quantification of the percentage of the desired d4 isotopologue. Fragmentation analysis (MS/MS) can also be employed to further confirm the location of the deuterium labels by analyzing the masses of the fragment ions. mdpi.com

Table 2: HRMS Parameters for Flavonoid Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Ionization Mode | Electrospray Ionization (ESI) is commonly used for flavonoids. mdpi.com | Suitable for ionizing this compound for mass analysis. |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap analyzers provide high resolution. nih.gov | Enables accurate mass measurement and isotopic fine structure resolution. nih.gov |

| Scan Mode | Full scan for molecular weight determination; MS/MS for structural fragmentation. mdpi.com | Confirms molecular formula and aids in locating deuterium labels. |

| Collision Energy | Optimized to induce fragmentation for structural elucidation. mdpi.com | Helps in verifying the position of deuterium atoms. |

Chromatographic Techniques for Separation and Quantification of Deuterated Flavonoids

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for the separation and quantification of flavonoids and their deuterated analogs. nih.govbrieflands.com These methods are often coupled with mass spectrometry (LC-MS) for enhanced sensitivity and selectivity. nih.govfrontiersin.org

In the analysis of this compound, reversed-phase HPLC or UPLC is typically employed, using a C18 column. chromatographyonline.com The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, with additives such as formic acid to improve peak shape and ionization efficiency in LC-MS. researchgate.netpsu.edu The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. While deuteration can sometimes lead to slight changes in retention time compared to the non-deuterated compound, these differences are generally small. chromatographyonline.com

Quantification of this compound is achieved by creating a calibration curve using standards of known concentration. When using LC-MS, the quantification is highly specific, often performed in multiple reaction monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition. researchgate.net Deuterated compounds like this compound are also valuable as internal standards for the quantification of their non-deuterated counterparts in biological samples, as they have nearly identical chemical properties and chromatographic behavior but are distinguishable by their mass. nih.govfrontiersin.org

Table 3: Typical Chromatographic Conditions for Flavonoid Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-phase C18 | Separation based on hydrophobicity. chromatographyonline.com |

| Mobile Phase | Acetonitrile/Methanol (B129727) and Water with Formic Acid | Elution of the analyte from the column. brieflands.com |

| Gradient | Gradient elution (varying solvent composition) | To achieve optimal separation of compounds with different polarities. psu.edu |

| Flow Rate | Typically 0.2-1.0 mL/min for HPLC | Controls the speed of the separation. core.ac.uk |

| Detection | UV-Vis or Mass Spectrometry (MS) | Detection and quantification of the analyte. researchgate.net |

Vibrational Spectroscopy (FTIR, Raman) for Elucidating Deuteration-Induced Structural Changes

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. nih.gov These techniques are sensitive to changes in bond strength and mass, making them suitable for studying the effects of isotopic substitution. researchgate.netresearchgate.net

When a hydrogen atom is replaced by a heavier deuterium atom, the frequency of the corresponding stretching and bending vibrations decreases. For example, the C-H stretching vibrations, typically observed in the 2800–3100 cm⁻¹ region of the IR and Raman spectra, will shift to a lower frequency (around 2100–2300 cm⁻¹) for C-D bonds. researchgate.net Similarly, O-H stretching vibrations, which are prominent in the spectra of flavonoids, will shift to lower wavenumbers upon deuteration to O-D. mdpi.com

By comparing the FTIR and Raman spectra of this compound with that of unlabeled Hidrosmin, specific changes in the vibrational bands can be identified. uni-goettingen.dedoi.org This comparison helps to confirm the incorporation of deuterium and can provide insights into the subtle structural and electronic changes that occur upon deuteration. While significant spectral changes are expected for vibrations directly involving the deuterium atoms, smaller shifts may also be observed for other parts of the molecule due to changes in vibrational coupling. researchgate.netmdpi.com

Table 4: Key Vibrational Modes in Flavonoids and Expected Shifts upon Deuteration

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Non-deuterated) | Expected Wavenumber (cm⁻¹) (Deuterated) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | ~2250 (C-D Stretch) | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | ~2100 - 2250 (C-D Stretch) | FTIR, Raman |

| O-H Stretch (Phenolic) | 3200 - 3600 | ~2400 - 2700 (O-D Stretch) | FTIR |

| C=O Stretch (Flavone Ring) | 1600 - 1650 | Minor shift | FTIR, Raman |

| C-O-C Stretch | 1000 - 1300 | Minor shift | FTIR, Raman |

Note: The exact wavenumbers can vary depending on the specific molecular environment and intermolecular interactions.

Mechanistic Investigations of Hidrosmin D4 As a Molecular Probe

Elucidation of Molecular Interactions and Target Binding with Biological Macromolecules

Hidrosmin-d4, as a deuterated analog of the flavonoid hidrosmin (B46496), serves as a valuable molecular probe for investigating interactions with biological macromolecules. The substitution of hydrogen with deuterium (B1214612) atoms creates a compound with a distinct mass but nearly identical chemical structure and reactivity to the parent molecule. vulcanchem.com This property is instrumental in studies aimed at identifying and characterizing the binding targets of hidrosmin. The fundamental principle is that this compound is expected to bind to the same molecular targets as hidrosmin, allowing its unique mass to be used for detection and quantification in complex biological systems.

Research into the parent compound, hidrosmin, suggests several potential macromolecular targets. As a flavonoid, its biological activities are likely mediated through interactions with various proteins, particularly enzymes and signaling molecules. medchemexpress.comresearchgate.net Computational methods such as molecular docking and molecular dynamics simulations are pivotal in predicting and analyzing these interactions at an atomic level. frontiersin.orgresearchgate.net These in silico techniques help identify potential binding sites on target proteins and estimate the binding affinity, providing a theoretical framework for experimental validation. frontiersin.orgnih.gov

Experimental approaches to confirm these interactions often involve techniques like thermal protein profiling and affinity-based pull-down assays. mdpi.com In these methods, this compound can be used to distinguish specific binding partners from non-specific interactions within a cellular lysate. The slight increase in mass due to deuteration does not typically alter the binding conformation, ensuring that the interactions observed are representative of the non-deuterated drug. vulcanchem.com The ultimate goal is to create a detailed map of the molecular interactions that underpin the compound's pharmacological effects.

Table 1: Potential Molecular Targets for this compound Based on Parent Compound Activity

| Target Class | Specific Example(s) | Implied Biological Effect | Reference |

|---|---|---|---|

| Enzymes | Endothelial Nitric Oxide Synthase (eNOS) | Vasodilation, Vascular Protection | nih.govmdpi.com |

| NADPH Oxidase (NOX1, NOX4) | Regulation of Oxidative Stress | medchemexpress.comnih.gov | |

| Superoxide Dismutase (SOD1), Catalase | Antioxidant Defense | medchemexpress.comnih.gov | |

| Cyclooxygenase-2 (COX-2), iNOS | Inflammation | nih.gov | |

| Signaling Proteins | MAPK/ERK Pathway Proteins | Cell Proliferation, Inflammation | medchemexpress.eu |

| PI3K/Akt Pathway Proteins | Cell Survival, Apoptosis | medchemexpress.eu |

Studies on Cellular Uptake and Intracellular Distribution Using Deuterated Analogues in Preclinical Models

The use of deuterated analogues like this compound is a cornerstone of modern pharmacokinetic research, particularly for tracking cellular uptake and intracellular distribution in preclinical models. nih.gov Stable isotope tracer techniques, which employ deuterated compounds, allow for precise measurement of a molecule's journey through a biological system without the complications of radioactivity. nih.gov Because this compound is chemically almost identical to its non-deuterated counterpart, it is presumed to follow the same absorption, distribution, metabolism, and excretion (ADME) pathways.

In preclinical studies, often conducted in rodent models, animals are administered the deuterated compound. nih.govresearchgate.net At various time points, tissues and plasma are collected and analyzed using mass spectrometry. nih.gov The distinct mass of this compound allows it to be clearly identified and quantified, even in the presence of the endogenous parent compound or other structurally similar molecules. vulcanchem.com This enables researchers to determine the rate of uptake into different cell types, the extent of its distribution into various organs and subcellular compartments, and its residence time within these locations.

Studies on other deuterated fatty acids in rats, for example, have successfully mapped their accumulation in tissues like the brain, liver, skin, and adipose tissue over time. nih.gov This type of data is crucial for understanding where a drug exerts its effects and for how long. For this compound, such studies would elucidate its bioavailability to key tissues involved in conditions like vascular disease or diabetic complications, providing a direct link between its concentration in a target tissue and its pharmacological activity. nih.govmedchemexpress.eu

Modulation of Enzyme Activities and Signaling Pathways by this compound in In Vitro and Select Preclinical Models

This compound is utilized as a tool to investigate the modulation of enzyme activities and signaling pathways that are known to be affected by its parent compound, hidrosmin. medchemexpress.commdpi.com The parent flavonoid has been shown to influence a range of cellular processes by interacting with key enzymes and signaling cascades, particularly those involved in vascular health, inflammation, and metabolism. medchemexpress.comnih.govmdpi.com

In vitro studies using cultured cells, such as human endothelial cells (HMEC-1) or vascular smooth muscle cells (VSMC), provide a controlled environment to dissect these mechanisms. mdpi.com Research has shown that hidrosmin can stimulate the activity of endothelial nitric oxide synthase (eNOS), an enzyme crucial for producing nitric oxide (NO), a key vasodilator. mdpi.com This is achieved through the phosphorylation of eNOS at specific sites, such as Ser1177. mdpi.com Conversely, hidrosmin has been found to downregulate the expression of pro-inflammatory enzymes under high-glucose conditions. medchemexpress.commdpi.com

The deuteration in this compound offers a potential advantage in these studies. By potentially altering the rate of metabolic breakdown, deuteration may lead to a more sustained or enhanced effect on these enzymatic and signaling targets compared to the non-deuterated form. vulcanchem.comnih.gov This makes this compound an important investigational tool in preclinical models of diseases like diabetic nephropathy and atherosclerosis, where pathways like MAPK and PI3K/Akt are dysregulated. nih.govmedchemexpress.eu

Table 2: Modulation of Enzymes and Signaling Pathways by the Parent Compound, Hidrosmin

| Target | Model System | Observed Effect | Implication | Reference |

|---|---|---|---|---|

| eNOS | HMEC-1 Endothelial Cells | Increased phosphorylation and NO production | Improved endothelial function, vasodilation | mdpi.com |

| Inflammatory Genes (CCL2, IL-1β, TNFα) | HK2 Renal Cells (High Glucose) | Downregulation of gene expression | Anti-inflammatory action | medchemexpress.com |

| Redox Balance Genes (NOX1, NOX4) | VSMC (High Glucose) | Downregulation of pro-oxidant enzymes | Reduction of oxidative stress | nih.govmdpi.com |

| Redox Balance Genes (SOD1, Catalase) | HK2 Renal Cells, VSMC (High Glucose) | Upregulation of antioxidant enzymes | Enhanced antioxidant defense | medchemexpress.comnih.gov |

Kinetic Isotope Effect Studies in Biochemical Reactions Involving this compound

The kinetic isotope effect (KIE) is a powerful tool in mechanistic enzymology used to determine the rate-limiting steps of a biochemical reaction. nih.gov By replacing a hydrogen atom with a heavier deuterium atom at a specific position in a molecule like this compound, researchers can probe whether the cleavage of the corresponding C-H bond is involved in the slowest step of the reaction mechanism. If this bond is broken during the rate-determining step, the reaction will proceed more slowly with the deuterated substrate compared to the non-deuterated one, resulting in a "normal" KIE. nih.gov

While specific KIE studies for this compound are not extensively documented, the principle is broadly applicable to its metabolic pathways. Flavonoids like hidrosmin undergo metabolic transformation by enzymes such as cytochrome P450s. These reactions often involve hydroxylation, which requires the cleavage of a C-H bond. By synthesizing this compound with deuterium at potential sites of metabolic attack, researchers can investigate its metabolic fate.

For example, if a KIE is observed, it provides strong evidence that a specific C-H bond cleavage is kinetically significant. nih.gov This information is invaluable for understanding how the compound is processed and inactivated in the body. Furthermore, this knowledge can be leveraged in drug design to create "metabolically blocked" versions of a drug, where deuteration at a key metabolic site slows down its breakdown, potentially prolonging its therapeutic effect. nih.gov

Investigation of Oxidative Stress and Anti-inflammatory Pathways through Deuterated Hidrosmin in Cellular Systems

This compound serves as a molecular probe to explore the mechanisms by which its parent compound mitigates oxidative stress and inflammation. medchemexpress.com The parent flavonoid, hidrosmin, is known to exert potent antioxidant and anti-inflammatory effects, which are central to its therapeutic potential in vascular diseases and diabetic complications. medchemexpress.comnih.govmedchemexpress.eu

In cellular systems, such as kidney cells (HK2) or vascular cells exposed to high glucose or inflammatory cytokines, hidrosmin has been shown to restore redox balance. vulcanchem.commedchemexpress.com It achieves this by downregulating the expression of pro-oxidant enzymes like NADPH oxidase isoforms (NOX1 and NOX4) and upregulating key antioxidant enzymes, including Superoxide dismutase-1 (SOD1) and Catalase. medchemexpress.comnih.gov On the anti-inflammatory side, hidrosmin reduces the gene expression of pro-inflammatory cytokines like IL-1β and TNFα, as well as CC chemokines such as CCL2 and CCL5, which are involved in recruiting immune cells to sites of injury. medchemexpress.com

Using this compound in these cellular models allows for precise tracing and quantification while investigating these effects. A key area of investigation is whether the metabolic stabilization offered by deuteration can lead to a more prolonged or potent effect on these pathways. vulcanchem.com For instance, a more stable compound might maintain its ability to suppress inflammatory signaling or boost antioxidant defenses for a longer period, which could translate to improved outcomes in preclinical disease models. nih.gov

Table 3: Effects of the Parent Compound, Hidrosmin, on Oxidative Stress and Inflammation Markers

| Pathway | Marker | Model System | Effect of Hidrosmin | Reference |

|---|---|---|---|---|

| Oxidative Stress | 8OhdG (DNA Damage) | Diabetic Mouse Aorta | Significant Decrease | nih.gov |

| NOX1, NOX4 (Pro-oxidant) | HK2 Cells, VSMC | Decreased Expression | medchemexpress.comnih.gov | |

| SOD1, Catalase (Antioxidant) | HK2 Cells, VSMC | Increased Expression | medchemexpress.comnih.gov | |

| Inflammation | CCL2, CCL5 (Chemokines) | HK2 Cells | Decreased Expression | medchemexpress.com |

| IL-1β, TNFα (Cytokines) | HK2 Cells | Decreased Expression | medchemexpress.com |

Research Applications of Hidrosmin D4 in Advanced Analytical Chemistry

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Hidrosmin-d4 as an Internal Standard

The development and validation of robust analytical methods are paramount for the accurate quantification of xenobiotics in biological systems. In this context, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard due to its high sensitivity, selectivity, and reproducibility. researchgate.net A critical component in developing reliable LC-MS/MS assays is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. tandfonline.com this compound, a deuterated analog of hidrosmin (B46496), serves as an ideal internal standard for the quantification of hidrosmin and its related compounds.

The process of method development and validation for LC-MS/MS analysis typically involves several key stages where a deuterated internal standard like this compound is instrumental. jbtr.or.krnih.gov Optimization of chromatographic conditions, such as the mobile phase composition and gradient, is performed to achieve adequate separation of the analyte from endogenous matrix components. mdpi.com The mass spectrometric parameters, including precursor and product ion selection for multiple reaction monitoring (MRM), are fine-tuned to maximize signal intensity and specificity. mdpi.com

Validation of the LC-MS/MS method ensures its reliability for its intended application. frontiersin.org This process, often guided by regulatory bodies like the FDA, assesses various parameters. frontiersin.org Linearity is established by analyzing calibration standards over a specific concentration range. nih.gov The precision and accuracy of the method are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ). nih.gov The stability of the analyte and the internal standard in the biological matrix under different storage and processing conditions is also thoroughly investigated. nih.gov The use of a stable isotope-labeled internal standard like this compound is crucial in these validation experiments as it closely mimics the behavior of the analyte, leading to more accurate and precise results. tandfonline.comfrontiersin.org

For instance, a study on the quantification of hydroxychloroquine (B89500) and its metabolite in whole blood utilized a deuterated internal standard (hydroxychloroquine-d4) to achieve a linear range of 2–500 ng/mL for the parent drug. jbtr.or.kr Similarly, a method for amlodipine (B1666008) and valsartan (B143634) in human plasma using their respective deuterated internal standards (amlodipine-d4 and valsartan-d9) demonstrated good reproducibility with intra- and inter-day precision within 10%. nih.gov These examples highlight the integral role of deuterated internal standards in the development and validation of accurate and robust LC-MS/MS methods.

Interactive Table: Key Parameters in LC-MS/MS Method Validation using a Deuterated Internal Standard.

| Parameter | Description | Typical Acceptance Criteria | Role of this compound |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 | Ensures the analyte/IS ratio is proportional to concentration. |

| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Compensates for random variations in sample processing and instrument response. |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal concentration (±20% at LLOQ) | Corrects for systematic errors in extraction and ionization. |

| LLOQ | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy | Enables sensitive and reliable quantification at low concentrations. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration | Co-elutes and degrades similarly to the analyte, correcting for degradation. |

Quantification of Hidrosmin and Metabolites in Complex Biological Matrices for Preclinical Research

The accurate quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is fundamental to preclinical research. researchgate.net These studies provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity, which are critical for evaluating its potential as a therapeutic agent. bcm.edu this compound plays a pivotal role as an internal standard in LC-MS/MS methods developed for the quantification of hidrosmin and its metabolites in these complex biological samples.

Preclinical pharmacokinetic studies aim to characterize the time course of a drug's concentration in the body. bcm.edu After administration of hidrosmin to animal models, biological samples are collected at various time points. rwandafda.gov.rwrwandafda.gov.rw The use of this compound during sample analysis allows for the precise determination of hidrosmin concentrations, even at very low levels. nih.gov This is crucial for constructing accurate plasma concentration-time profiles and calculating key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). europa.eu

The complexity of biological matrices presents a significant analytical challenge due to the presence of numerous endogenous compounds that can interfere with the analysis. researchgate.net this compound, being structurally and physicochemically similar to hidrosmin, co-elutes and experiences similar matrix effects, thereby providing reliable correction for any signal suppression or enhancement. tandfonline.comchromatographyonline.com This ensures the accuracy and reliability of the quantitative data obtained from preclinical studies.

For example, in a preclinical study investigating the vasculoprotective effects of hidrosmin in diabetic mice, oral administration of hidrosmin was performed over 16 weeks. nih.gov To assess the drug's efficacy, it would be essential to quantify its concentration in various tissues. An LC-MS/MS method employing this compound as an internal standard would be the method of choice for such an analysis, enabling researchers to correlate drug exposure with the observed pharmacological effects. Similarly, studies on the nephroprotective effects of hidrosmin in diabetic nephropathy models would rely on accurate quantification of the compound in kidney tissues to understand its mechanism of action. mdpi.com

Interactive Table: Application of this compound in Preclinical Quantification.

| Study Type | Biological Matrix | Key Parameters Measured | Importance of this compound |

| Pharmacokinetics | Plasma, Urine, Feces | Cmax, Tmax, AUC, Half-life, Excretion rate | Corrects for variability in sample preparation and analysis, ensuring accurate PK parameter calculation. europa.eu |

| Tissue Distribution | Brain, Liver, Kidney, etc. | Drug concentration in specific tissues | Enables accurate quantification in complex tissue homogenates, revealing tissue-specific accumulation. |

| Metabolite Profiling | Plasma, Urine, Liver Microsomes | Identification and quantification of metabolites | Helps in distinguishing between the parent drug and its metabolites due to the mass difference, aiding in metabolic pathway elucidation. bcm.edu |

Role of Deuterated Analogues in Addressing Matrix Effects and Enhancing Analytical Accuracy

In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are a significant source of analytical variability and potential inaccuracy. myadlm.org These effects arise from co-eluting endogenous components in the biological sample that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to erroneous quantification. oup.com Deuterated analogues, such as this compound, are widely regarded as the most effective internal standards for mitigating these matrix effects. tandfonline.comlcms.cz

The fundamental principle behind the utility of deuterated internal standards lies in their near-identical physicochemical properties to the unlabeled analyte. researchgate.net this compound and hidrosmin exhibit very similar retention times during chromatographic separation, meaning they elute from the analytical column at almost the same time. chromatographyonline.com This co-elution is crucial because it ensures that both the analyte and the internal standard are subjected to the same matrix interferences at the same moment in the ion source. chromatographyonline.com Consequently, any ion suppression or enhancement will affect both compounds to a similar extent. lcms.cz By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized, leading to a significant improvement in analytical accuracy and precision. chromatographyonline.comlcms.cz

While deuterated internal standards are highly effective, it is important to note that they may not always provide complete correction for matrix effects. myadlm.orgresearchgate.net In some instances, a slight chromatographic separation between the analyte and its deuterated analogue, known as the "isotope effect," can occur. chromatographyonline.comoup.com If this separation is significant and coincides with a rapidly changing zone of ion suppression, the analyte and the internal standard may experience differential matrix effects, which can compromise accuracy. myadlm.orgresearchgate.net Therefore, careful method development is necessary to minimize this separation and ensure co-elution. chromatographyonline.com

Despite this potential limitation, the use of deuterated analogues like this compound remains the preferred approach for addressing matrix effects in quantitative bioanalysis. Their ability to compensate for variations in sample extraction, injection volume, and ionization efficiency makes them indispensable for achieving the high level of accuracy and robustness required in preclinical and clinical research. tandfonline.comlcms.cz

Interactive Table: Impact of Deuterated Internal Standard on Analytical Accuracy.

| Scenario | Without Deuterated IS | With Deuterated IS (this compound) | Outcome |

| Ion Suppression | Analyte signal is artificially low, leading to underestimation of the true concentration. | Both analyte and IS signals are suppressed proportionally; the ratio remains constant. | Accurate quantification is achieved. lcms.cz |

| Ion Enhancement | Analyte signal is artificially high, leading to overestimation of the true concentration. | Both analyte and IS signals are enhanced proportionally; the ratio remains constant. | Accurate quantification is achieved. |

| Variable Extraction Recovery | Inconsistent recovery between samples leads to high variability in results. | The IS is lost to the same extent as the analyte during extraction; the ratio remains consistent. | Improved precision and accuracy. |

| Injection Volume Fluctuation | Small variations in injection volume cause proportional changes in the analyte signal. | Both analyte and IS signals are affected equally by volume changes; the ratio is unaffected. | Enhanced precision. |

Application in Metabolomics and Preclinical Pharmacokinetic Studies with Mechanistic Focus

This compound is a valuable tool in advanced research areas such as metabolomics and mechanistic preclinical pharmacokinetic studies, where understanding the intricate interactions of a compound with a biological system is the primary goal. nih.gov

Metabolomics aims to provide a comprehensive and quantitative profile of all small-molecule metabolites in a biological sample. nih.gov This "metabolic fingerprint" can reveal the biochemical responses of a biological system to a drug or a pathological state. nih.gov In the context of hidrosmin research, untargeted metabolomics studies can be employed to identify novel metabolic pathways and potential off-target effects of the drug. While this compound itself is a labeled version of the parent drug, its use as an internal standard for the quantification of endogenous metabolites can enhance the quality of metabolomic data by correcting for analytical variability. nih.gov More directly, in targeted metabolomics, a deuterated internal standard is crucial for accurately quantifying specific metabolites of interest that may be altered by hidrosmin treatment.

Mechanistic preclinical pharmacokinetic studies go beyond simply characterizing the ADME properties of a drug; they seek to understand the underlying physiological and biochemical processes that govern these properties. bcm.edueuropa.eu For instance, researchers might investigate how hidrosmin interacts with drug-metabolizing enzymes or transporters. In such studies, accurate quantification of hidrosmin and its metabolites in various in vitro and in vivo systems is essential. This compound enables this precise quantification. For example, in studies using human liver microsomes to identify the cytochrome P450 enzymes responsible for hidrosmin metabolism, this compound would be used as the internal standard to ensure the accuracy of the kinetic parameters determined. bcm.edu

Furthermore, the integration of pharmacokinetics with pharmacodynamics (PK/PD) and metabolomics, often referred to as pharmaco-metabolomics, can provide a deeper understanding of a drug's mechanism of action and variability in response. nih.gov By correlating drug and metabolite concentrations (accurately measured using this compound) with changes in the metabolome and the observed pharmacological effects, researchers can identify biomarkers that predict drug efficacy or toxicity. nih.gov For example, a study on the vasculoprotective effects of hidrosmin could use this integrated approach to link the drug's concentration in vascular tissue with specific changes in the local metabolic environment and improvements in endothelial function. nih.gov Spatial metabolomics, an emerging field, could even visualize the distribution of hidrosmin and its metabolic impact within the tissue architecture, offering unprecedented mechanistic insights. metwarebio.com

Interactive Table: Advanced Research Applications of this compound.

| Research Area | Objective | Role of this compound | Example Application |

| Metabolomics | To identify and quantify changes in the metabolic profile in response to hidrosmin. nih.gov | As an internal standard for targeted and untargeted metabolomics to ensure data quality and accurate quantification of metabolites. | Assessing the impact of hidrosmin on the metabolic profile of endothelial cells to understand its mechanism of vasoprotection. nih.gov |

| Mechanistic Pharmacokinetics | To understand the specific enzymes and transporters involved in hidrosmin's ADME. bcm.edu | Enables accurate quantification of hidrosmin and its metabolites in in vitro systems (e.g., liver microsomes, cell-based transporter assays). | Determining the specific CYP450 isoenzymes responsible for hidrosmin metabolism. bcm.edu |

| Pharmaco-metabolomics | To link drug exposure to metabolic changes and pharmacological response. nih.gov | Provides the accurate pharmacokinetic data that is essential for building robust PK/PD/Metabolomic models. | Correlating plasma concentrations of hidrosmin with changes in inflammatory biomarkers and clinical outcomes in an animal model of venous insufficiency. mdpi.com |

| Spatial Metabolomics | To visualize the distribution of a drug and its metabolic effects within tissues. metwarebio.com | Could be used to normalize data and accurately map the concentration of hidrosmin across different regions of a tissue sample. | Imaging the distribution of hidrosmin in atherosclerotic plaques to understand its localized effects on inflammation and lipid metabolism. nih.gov |

Computational Chemistry and Theoretical Modeling of Hidrosmin D4

Quantum Chemical Calculations for Electronic Structure and Deuteration Sites

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. basquequantum.eus These ab initio methods solve the Schrödinger equation to describe the distribution of electrons and predict a wide range of molecular properties from first principles. lsu.edu For Hidrosmin-d4, these calculations are crucial for elucidating how the introduction of deuterium (B1214612) atoms alters its electronic structure and reactivity.

The primary focus of quantum chemical calculations for this compound is to analyze the changes in bond lengths, vibrational frequencies, and electron density upon deuteration. The C-D bond is slightly shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier deuterium atom. This can lead to localized changes in the electron distribution and molecular geometry.

Density Functional Theory (DFT) is a common and effective method for these calculations, balancing computational cost with accuracy. nih.gov By applying DFT, one can model the electronic ground state of both Hidrosmin (B46496) and this compound. The specific sites of deuteration in this compound are on the ethoxy group attached to the C5 position of the chromen-4-one core, as indicated by its IUPAC name. Quantum chemical calculations can precisely model the impact of this tetradeuteration.

Table 1: Theoretical Comparison of C-H and C-D Bond Properties in the Ethoxy Group of Hidrosmin

| Property | C-H Bond | C-D Bond | Percentage Change |

|---|---|---|---|

| Average Bond Length (Å) | 1.098 | 1.094 | -0.36% |

| Stretching Frequency (cm⁻¹) | ~2950 | ~2140 | -27.46% |

Note: The data in this table are illustrative and based on typical values observed in quantum chemical calculations of deuterated organic molecules.

Molecular Dynamics Simulations for Conformational Analysis in Biological Environments

While quantum mechanics provides a static picture of electronic structure, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. wikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as water or a lipid bilayer. wikipedia.org

For this compound, MD simulations are essential for understanding how deuteration affects its flexibility and interactions within a biological context. The parent compound, hidrosmin, is known to interact with various biological targets, and its conformation plays a key role in these interactions. ncats.iomedchemexpress.com The slightly altered bond strengths and vibrational modes in the deuterated ethoxy group can influence the conformational landscape of the entire molecule.

A typical MD simulation would place this compound in a simulated physiological environment, such as a water box with ions or a model cell membrane. The simulation would then track the atomic trajectories over nanoseconds to microseconds. Key analyses from these simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

Table 2: Illustrative RMSF Data for Key Regions of this compound in an Aqueous Environment

| Molecular Region | Average RMSF (Å) |

|---|---|

| Chromen-4-one Core | 0.85 |

| Phenyl Group | 1.15 |

| Deuterated Ethoxy Group | 0.95 |

Note: This data is hypothetical and represents typical results from MD simulations, showing the relative flexibility of different parts of a flavonoid structure.

The results from MD simulations can indicate whether deuteration leads to a more rigid or more flexible structure, which can have significant implications for its ability to bind to a target protein. These simulations can also shed light on how the molecule orients itself at the interface of a biological membrane.

In Silico Docking and Binding Affinity Predictions with Deuterated Ligands

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen potential drug candidates against a protein target and to understand the molecular basis of their interaction.

For this compound, docking studies would be aimed at predicting its binding mode and affinity to known biological targets of hidrosmin, such as enzymes involved in inflammation or vascular function. researchgate.net The process involves generating a multitude of possible binding poses of this compound within the active site of a target protein and then using a scoring function to estimate the binding affinity for each pose.

The subtle changes in the electronic structure and conformation of this compound, as determined by quantum chemical calculations and MD simulations, can influence the outcome of docking studies. The altered hydrogen-bonding capacity and van der Waals interactions due to deuteration can lead to different predicted binding energies compared to the non-deuterated parent compound.

The change in binding free energy upon deuteration (ΔΔG_BIND) is a critical parameter that can be estimated. mdpi.com Studies on other deuterated ligands have shown that this change can be either positive or negative, indicating either a decrease or an increase in binding affinity. plos.orgirb.hr

Table 3: Hypothetical Docking Scores and Predicted Binding Affinity Changes for this compound with a Target Protein

| Ligand | Docking Score (kcal/mol) | Predicted ΔG_bind (kcal/mol) | Predicted ΔΔG_bind (H→D) (kcal/mol) |

|---|---|---|---|

| Hidrosmin | -8.5 | -9.2 | N/A |

Note: This table presents hypothetical data to illustrate the potential outcomes of a comparative docking study. A negative ΔΔG_bind suggests that deuteration enhances binding affinity.

These in silico predictions provide valuable hypotheses that can guide experimental studies, such as enzymatic assays and biophysical binding measurements, to validate the computational findings. The integration of quantum chemistry, molecular dynamics, and docking provides a comprehensive theoretical framework for understanding the pharmacological implications of deuterating a complex natural product like hidrosmin.

Future Research Directions and Advanced Methodological Considerations for Deuterated Flavonoid Research

Integration of Hidrosmin-d4 in Multi-Omics Research Platforms

The use of this compound is poised to significantly enhance multi-omics research, which combines data from genomics, proteomics, transcriptomics, and metabolomics to provide a comprehensive understanding of biological systems. frontlinegenomics.com In metabolomics, for instance, deuterated standards like this compound are invaluable for the accurate quantification of their non-deuterated counterparts in complex biological samples. This is particularly crucial for overcoming matrix effects in mass spectrometry-based analyses.

The integration of this compound into multi-omics platforms can facilitate a more precise understanding of how flavonoids influence cellular networks. By tracing the metabolic fate of this compound, researchers can identify novel metabolites and connect them to changes in protein and gene expression profiles. This integrated approach can uncover new biomarkers for disease and provide deeper insights into the therapeutic mechanisms of flavonoids. researchgate.net For example, combining metabolomic data from this compound studies with proteomic analyses can reveal how flavonoid metabolites modulate protein activity and signaling pathways. nih.govfrontiersin.org

Future research will likely focus on developing standardized protocols for incorporating deuterated flavonoids into multi-omics workflows. This includes optimizing sample preparation techniques and data analysis pipelines to handle the increased complexity of isotope-labeled data. creative-proteomics.comresearchgate.net The development of user-friendly software for the integrated analysis of multi-omics data will also be crucial for making these powerful techniques more accessible to the broader research community.

Innovations in Deuterated Flavonoid Synthesis and Scalability for Research Purposes

The advancement of research with deuterated flavonoids heavily relies on innovative and scalable synthetic methods. While the synthesis of complex molecules like this compound is established, there is a continuous need for more efficient and cost-effective approaches to meet the growing demand for these compounds in research. clearsynth.comutm.my

Recent advances in synthetic organic chemistry, including flow chemistry and biocatalysis, offer promising avenues for the synthesis of deuterated flavonoids. acs.org Flow chemistry allows for precise control over reaction conditions, leading to higher yields and purity. Biocatalysis, on the other hand, utilizes enzymes to perform specific chemical transformations, which can be particularly useful for the regioselective deuteration of flavonoid scaffolds. researchgate.net

The scalability of these synthetic methods is a critical consideration for ensuring a sufficient supply of deuterated flavonoids for large-scale studies. Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are modern techniques that have shown promise for the efficient extraction of flavonoids from natural sources and could potentially be adapted for synthetic processes. frontiersin.orgsemanticscholar.org Furthermore, the development of yeast cell factories (YCFs) presents a novel and sustainable platform for the production of flavonoid derivatives, which could be extended to deuterated analogs. nih.gov

Future research in this area should focus on the development of robust and versatile synthetic strategies that can be easily adapted to produce a wide range of deuterated flavonoids. This will enable researchers to explore the structure-activity relationships of these compounds in greater detail and to develop new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.

Development of Novel Analytical Probes and Mechanistic Tools Using Deuterated this compound

The unique spectroscopic properties of deuterated compounds make them ideal candidates for the development of novel analytical probes and mechanistic tools. The carbon-deuterium (C-D) bond has a distinct vibrational frequency compared to the carbon-hydrogen (C-H) bond, which can be exploited in techniques like Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

This compound can serve as a "silent" tag in complex biological systems, allowing researchers to track its metabolic fate without interfering with the natural biological processes. For instance, NMR spectroscopy can be used to monitor the H/D exchange processes in flavonoids, providing valuable insights into their chemical reactivity and stability in different environments. ives-openscience.eunih.govresearchgate.net This information is crucial for understanding how flavonoids interact with biological macromolecules and for designing new drugs with improved efficacy.

Furthermore, deuterated flavonoids can be used to develop novel imaging probes for techniques like mass spectrometry imaging (MSI) and positron emission tomography (PET). These techniques allow for the visualization of the spatial distribution of molecules in tissues, providing a deeper understanding of their mechanism of action at the cellular and tissue levels. The development of such probes based on this compound could have significant implications for the study of various diseases, including diabetic nephropathy, where Hidrosmin (B46496) has shown beneficial effects. medchemexpress.eumedchemexpress.com

Future research will focus on the design and synthesis of next-generation deuterated flavonoid probes with enhanced sensitivity and specificity. The integration of these probes with advanced analytical techniques will undoubtedly lead to new discoveries in flavonoid research and pave the way for the development of novel diagnostic and therapeutic strategies.

Q & A

Q. How can researchers leverage negative or inconclusive results in this compound studies?

- Answer : Report negative findings transparently, emphasizing methodological rigor (e.g., positive controls, sample size justification). Use sensitivity analyses to explore potential confounding variables and suggest alternative approaches (e.g., isotopic tracing in different tissues). Journals like PLOS ONE prioritize such studies to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.